2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
2-methylsulfanyl-7-[5-(trifluoromethyl)pyridin-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5S/c1-21-11-18-10-16-5-4-9(20(10)19-11)8-3-2-7(6-17-8)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNMCSMMULKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole and pyridine rings. A common method includes the use of microwave-assisted techniques which enhance yield and reduce reaction time. The synthesis often employs starting materials like 5-(methylthio)-2H-1,2,4-triazol-3-amine and trifluoroacetyl derivatives under controlled conditions to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds in the [1,2,4]triazolo[1,5-a]pyrimidine series. For instance:
- Compound Activity : In vitro studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines including HT-1080 and Bel-7402. The best-performing compounds demonstrated IC50 values as low as 6.1 μM against HT-1080 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 19 | Bel-7402 | 12.3 |
| 19 | HT-1080 | 6.1 |
These findings suggest that modifications on the triazolo-pyrimidine scaffold can lead to enhanced anticancer activity.
Antimicrobial Activity
Compounds derived from this class have also been evaluated for their antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
RORγt Inhibition
Another significant biological activity is the inhibition of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in inflammatory responses and autoimmune diseases:
- Inhibition Profile : Specific derivatives have shown potent RORγt inhibitory activity with IC50 values around 51 nM. This suggests potential applications in treating conditions like psoriasis by modulating cytokine production such as IL-17A .
| Compound | RORγt IC50 (nM) |
|---|---|
| 5a | 51 |
Case Study 1: Antitumor Activity
In a study investigating a series of triazolo-pyrimidine derivatives, compound 19 was identified as particularly effective against tumor cell lines. This compound’s structure was optimized through various substitutions leading to improved bioactivity.
Case Study 2: Inhibition of Inflammatory Cytokines
In vivo studies demonstrated that compound 5a significantly inhibited IL-17A production in a dose-dependent manner when administered to mice subjected to an IL-18/23-induced cytokine expression model. This highlights its potential therapeutic role in inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for this compound, and what key reagents/conditions are critical?
The compound is typically synthesized via multi-component condensation reactions involving 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and β-keto esters under microwave irradiation (323 K, 30 min) or conventional heating . Key reagents include TMDP (tetramethylenediamine phosphate) , though its toxicity necessitates careful handling and solvent optimization (e.g., ethanol/water mixtures) to improve safety . Yield optimization often requires precise stoichiometric control and recrystallization from ethanol or acetone .
Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR Spectroscopy : Key signals include δ ~10.89 ppm (NH proton), δ ~2.59 ppm (methyl group), and aromatic proton multiplicities (e.g., δ 7.14–7.41 ppm for substituted phenyl rings) .
- X-ray Diffraction (XRD) : Critical for confirming bond lengths (e.g., C–N: ~1.34–1.47 Å), planar triazolopyrimidine core (max deviation: 0.034 Å), and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
- IR Spectroscopy : Sulfanyl (C–S) stretches (~600–700 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) are diagnostic .
Advanced: How can reaction yields be optimized while mitigating reagent toxicity?
- Alternative Reagents : Replace TMDP with less toxic bases (e.g., piperidine derivatives) where permissible, though regulatory restrictions may apply .
- Solvent Systems : Ethanol/water (1:1 v/v) reduces hazardous waste and improves solubility of intermediates .
- Microwave-Assisted Synthesis : Enhances reaction efficiency (30 min vs. hours under conventional heating) and reduces byproduct formation .
- Real-Time Monitoring : Use HPLC or in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .
Advanced: How do π-π stacking interactions influence the compound’s crystallographic properties?
The triazolopyrimidine core participates in intermolecular π-π interactions (centroid distances: 3.63–3.88 Å) with adjacent aromatic rings, stabilizing the crystal lattice. These interactions are sensitive to substituent electron-withdrawing effects (e.g., trifluoromethyl groups) and planarization of the bicyclic system. Computational modeling (DFT) is recommended to predict stacking behavior before crystallization trials .
Advanced: What strategies resolve contradictions in reported biological activities of triazolopyrimidines?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methylsulfanyl vs. benzylsulfanyl) and correlate with bioassay data (e.g., IC₅₀ values) .
- Molecular Docking : Compare binding affinities to target proteins (e.g., viral proteases) using software like AutoDock, accounting for steric effects from trifluoromethyl groups .
- Meta-Analysis : Pool data from multiple studies to identify trends in activity across similar derivatives (e.g., triazolopyrimidines with chlorophenyl vs. fluorophenyl substituents) .
Advanced: How should environmental stability studies be designed for this compound?
- Degradation Pathways : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify hydrolysis or oxidation products .
- Ecotoxicology Assays : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) under OECD guidelines, focusing on sulfanyl and trifluoromethyl metabolites .
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation kinetics via HPLC .
Basic: What are the key considerations for biological activity screening?
- In Vitro Assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
- Positive Controls : Include structurally similar triazolopyrimidines with known activity (e.g., 7-(4-fluorophenyl) derivatives) to validate assay conditions .
- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to calculate EC₅₀/IC₅₀ values .
Advanced: How can computational methods enhance SAR studies?
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptor counts .
- MD Simulations : Simulate protein-ligand dynamics (e.g., 100 ns trajectories) to assess binding stability and conformational changes .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
